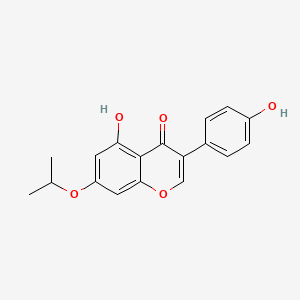
N-(3,4-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)-4-(p-tolyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3,4-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)-4-(p-tolyl)thiophene-2-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups and heterocyclic components. While the specific compound is not directly mentioned in the provided papers, similar compounds with thiophene-2-carboxamide moieties have been synthesized and studied for their biological effects and molecular structures .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, often starting with the formation of the thiophene-2-carboxamide core followed by various functionalization reactions. For instance, N-glycosyl-thiophene-2-carboxamides were synthesized and their effects on cell growth were studied, indicating the importance of the carbohydrate residue for biological activity . Similarly, the synthesis of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involved characterizing the compound using X-ray diffraction, highlighting the importance of structural analysis in understanding the properties of such molecules .
Molecular Structure Analysis
The molecular structure of thiophene-2-carboxamide derivatives has been extensively analyzed using X-ray crystallography and computational methods such as density functional theory (DFT) and Møller-Plesset (MP2) calculations. These studies reveal the preferred conformations of the molecules and the presence of intra- and intermolecular hydrogen bonds that stabilize the crystal structures . For example, the crystal structure of a pyrazole derivative showed stabilization by N-H⋯O and C-H⋯O hydrogen bond interactions .
Chemical Reactions Analysis
The reactivity of thiophene-2-carboxamide derivatives can be influenced by the substituents on the thiophene ring and the nature of the amide linkage. The presence of glycosyl groups, for instance, has been shown to affect the biological activity of these compounds, suggesting that modifications to the molecule can lead to significant changes in its chemical reactivity and interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-2-carboxamide derivatives are closely related to their molecular structures. Factors such as the presence of methoxy groups, the type of amide linkage, and the overall conformation of the molecule can influence properties like solubility, stability, and the ability to form crystals. The crystallographic studies provide insights into the solid-state packing of these molecules, which is essential for understanding their physical properties .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Crystal Structure : The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was synthesized by reacting 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide. Its crystal structure was determined using single crystal X-ray diffraction studies, revealing its crystallization in the triclinic crystal system with specific unit cell parameters (Prabhuswamy et al., 2016).
Dearomatising Rearrangements : Thiophene-3-carboxamides with allyl or benzyl substituents at nitrogen underwent dearomatising cyclisation upon treatment with LDA, leading to pyrrolinones, azepinones, or partially saturated azepinothiophenes, showcasing the compound's reactivity and potential for creating complex heterocyclic structures (Clayden et al., 2004).
Potential Applications
Antimicrobial Activity : A study on the synthesis, characterization, antimicrobial evaluation, and docking studies of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides highlighted their potential as antimicrobial agents. These compounds were synthesized through a series of reactions starting from 3-aminothiophene-2-caroxamide, indicating their relevance in developing new antimicrobial substances (Talupur et al., 2021).
Material Science : In the realm of material science, aromatic–aliphatic polyamides were synthesized from a novel monomer, demonstrating the utility of thiophene derivatives in creating materials with desirable thermal and physical properties. These polyamides showed excellent solubility in aprotic polar solvents and had high thermal stability, making them suitable for various applications in material science (Ubale et al., 2001).
Electrochromic Properties : Novel aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine (TPA) units were prepared, showcasing strong UV-vis absorption bands and photoluminescence spectra. These polymers exhibited excellent thermal stability and electrochromic properties, underscoring their potential use in electrochromic devices (Chang & Liou, 2008).
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-16-6-8-17(9-7-16)19-15-30-23(22(19)26-12-4-5-13-26)24(27)25-18-10-11-20(28-2)21(14-18)29-3/h4-15H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHBUYWUDHZBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

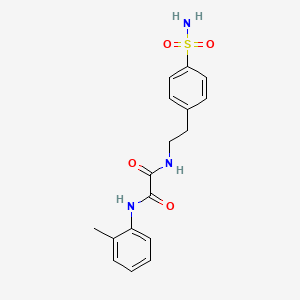

![7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3011880.png)

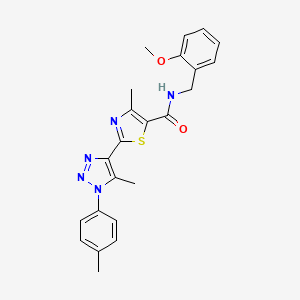
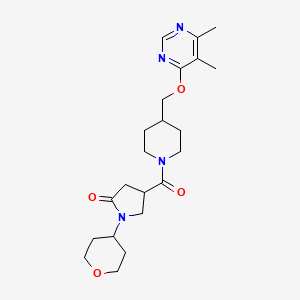
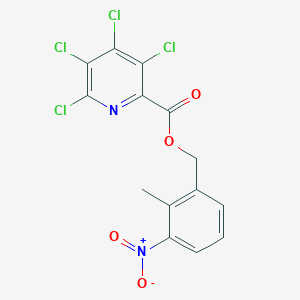

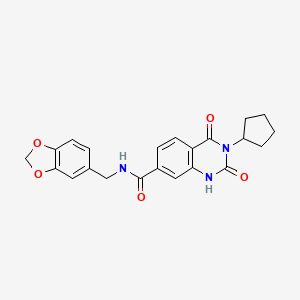
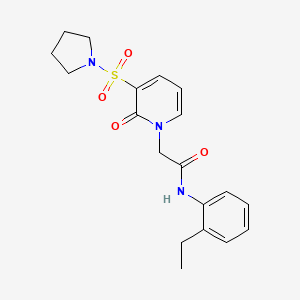
![2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol](/img/structure/B3011892.png)
![5-[2-(3,5-Dichloroanilino)vinyl]-3-(2,6-dichlorophenyl)-4-isoxazolecarbonitrile](/img/structure/B3011893.png)
